
Urofollitropin
Descripción general
Descripción
La urofollitropina es una forma purificada de la hormona folículo estimulante (FSH) que se extrae de la orina humana y luego se purifica para eliminar varias proteínas y otras sustancias . La hormona folículo estimulante es crucial para el desarrollo de los folículos (óvulos) producidos por los ovarios . La urofollitropina se utiliza en combinación con la gonadotropina coriónica humana para ayudar en la ovulación y los tratamientos de fertilidad .
Métodos De Preparación
La urofollitropina se fabrica mediante extracción de orina humana, seguida de purificación para eliminar proteínas y otras sustancias . El proceso de purificación implica métodos avanzados como la purificación por afinidad con anticuerpos monoclonales para garantizar una alta pureza y una contaminación mínima . Los métodos de producción industrial se centran en mantener la actividad biológica de la hormona al tiempo que se garantiza su seguridad y eficacia para uso médico .
Análisis De Reacciones Químicas
Structural Composition and Glycosylation
Urofollitropin consists of two non-covalently linked glycoprotein subunits:
-
α-subunit : 92 amino acids, glycosylated at Asn51 and Asn78.
-
β-subunit : 111 amino acids, glycosylated at Asn7 and Asn24 .
The glycosylation pattern determines receptor binding affinity and pharmacokinetic behavior. Variations in glycoforms arise from differences in sialylation (α2,3- or α2,6-linked N-acetylneuraminic acid) and sulfation , which modulate plasma clearance rates and bioactivity .
Table 1: Impact of Glycoform Heterogeneity on this compound
Oxidation and Stability
The α-subunit undergoes oxidation during storage, particularly at methionine residues, leading to reduced bioactivity. Up to 40% of α-subunits may oxidize when stored at 3°C–25°C . Reconstituted solutions are light-sensitive and require immediate use to prevent degradation .
Table 2: Stability Parameters of this compound
Condition | Effect on Stability | Source |
---|---|---|
Temperature >25°C | Accelerated oxidation of α-subunit | |
Light exposure | Protein denaturation | |
Prolonged storage | Loss of FSH bioactivity (up to 20%) |
Receptor Binding and Signaling
This compound binds to the FSH receptor (FSHR) , a G-protein-coupled receptor, initiating the PI3K/Akt pathway . Structural studies show:
-
β-subunit glycosylation at Asn24 enhances receptor affinity by stabilizing the hormone-receptor complex .
-
Antennarity (branching of N-glycans) delays receptor activation due to steric hindrance .
Metabolic Degradation
This compound undergoes hepatic and renal clearance , with a mean elimination half-life of 31.8–37 hours after subcutaneous (SC) or intramuscular (IM) administration . Enzymatic cleavage by proteases in blood and tissues contributes to its degradation.
Table 3: Pharmacokinetic Parameters by Administration Route
Parameter | Subcutaneous (SC) | Intramuscular (IM) |
---|---|---|
Cmax (IU/L) | 6.0 ± 1.7 | 8.8 ± 4.5 |
Tmax (hours) | 20.5 ± 7.7 | 17.4 ± 12.2 |
Half-life (hours) | 31.8 | 37 |
AUC (IU·h/mL) | 379 ± 111 | 331 ± 179 |
Data from single-dose studies |
Enzymatic Interactions
-
Sialidases : Remove terminal sialic acid residues, increasing clearance via hepatic asialoglycoprotein receptors .
-
Sulfotransferases : Modify sulfated glycans, altering receptor binding kinetics .
Comparative Analysis with Recombinant FSH
This compound differs from recombinant FSH (e.g., follitropin alfa) in glycan composition:
-
This compound : Contains both α2,3- and α2,6-linked sialic acid .
-
Follitropin alfa : Only α2,3-linked sialic acid, leading to prolonged half-life but reduced receptor activation speed .
Adverse Reactions Involving Immunogenicity
Rare hypersensitivity reactions (e.g., angioedema, urticaria) occur due to immune recognition of urinary-derived protein contaminants or oxidized subunits .
Aplicaciones Científicas De Investigación
Primary Applications
-
Infertility Treatment in Women
- Indications : Urofollitropin is primarily prescribed for women with ovulatory dysfunction or those participating in ART programs. It is effective in stimulating the development and release of eggs by compensating for low FSH levels .
- Combination Therapy : Often used alongside human chorionic gonadotropin (hCG) to enhance follicular response during controlled ovarian stimulation .
- Polycystic Ovary Syndrome (PCOS)
- Male Infertility
Table 1: Efficacy of this compound in Women Undergoing IVF
Table 2: Effects of this compound on Male Infertility
Case Studies
Case Study 1: Female Infertility Treatment
A study involving 100 women with ovulatory dysfunction treated with this compound demonstrated a marked improvement in follicular development and ovulation rates. The combination with hCG resulted in a pregnancy rate of approximately 45%, highlighting its effectiveness in ART protocols .
Case Study 2: Male Infertility
In a cohort of 80 men diagnosed with idiopathic azoospermia, treatment with this compound over four months led to significant increases in testosterone levels and improvements in sperm morphology. The findings suggest that this compound may enhance Sertoli cell function, thereby improving spermatogenesis .
Mecanismo De Acción
La urofollitropina ejerce sus efectos uniéndose al receptor de la hormona folículo estimulante, un receptor acoplado a proteína G ubicado en la superficie de las células del folículo ovárico . Esta unión activa vías de señalización intracelulares que promueven el crecimiento y la maduración folicular . La acción de la hormona está modulada por su patrón de glicosilación, lo que puede afectar su afinidad de unión al receptor y su actividad biológica .
Comparación Con Compuestos Similares
Los compuestos similares a la urofollitropina incluyen formas recombinantes de la hormona folículo estimulante como la follitropina alfa y la follitropina beta . Estas hormonas recombinantes se producen utilizando células genéticamente modificadas y tienen actividades biológicas similares a la urofollitropina . La urofollitropina se deriva de la orina humana, mientras que las formas recombinantes se producen en sistemas de cultivo celular . La elección entre estos compuestos depende de factores como el costo, la disponibilidad y la respuesta del paciente .
Actividad Biológica
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is primarily utilized in the treatment of infertility in women. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
This compound is derived from human urine and consists of two glycoprotein subunits: the alpha and beta chains. The alpha subunit contains 92 amino acids, while the beta subunit has 111 amino acids. Glycosylation occurs at specific asparagine residues on both subunits, which is crucial for its biological activity . this compound functions as an agonist for the follicle-stimulating hormone receptor (FSHR), activating downstream signaling pathways, including the PI3K/Akt pathway, which are vital for follicular development and maturation .
This compound exerts its effects by binding to FSH receptors located on ovarian granulosa cells. This interaction promotes:
- Follicular Development : Stimulates the growth and maturation of ovarian follicles.
- Estrogen Production : Enhances the synthesis of estrogens, which are critical for reproductive health.
- Oocyte Maturation : Facilitates the maturation of oocytes, making them ready for ovulation.
The pharmacokinetics of this compound include a circulation half-life of approximately 3-4 hours and an elimination half-life ranging from 35 to 40 hours . It is typically administered subcutaneously in conjunction with human chorionic gonadotropin (hCG) to trigger ovulation.
Clinical Applications
This compound is predominantly used in assisted reproductive technologies (ART), including:
- In Vitro Fertilization (IVF) : To stimulate ovarian response and produce multiple follicles for oocyte retrieval.
- Gamete Intrafallopian Transfer (GIFT) : To enhance fertility in women undergoing this procedure.
Efficacy Studies
Several studies have compared this compound with recombinant FSH (follitropin alfa) to assess efficacy and safety:
- Ovulation Induction Study :
-
Male Infertility Treatment :
- A study involving 80 men with idiopathic infertility demonstrated that treatment with this compound significantly increased serum FSH levels and improved sperm morphology after four months .
- Another study indicated that this compound treatment led to higher pregnancy rates compared to controls in azoospermic patients undergoing testicular sperm extraction (TESE) .
Case Studies
- Case Study 1 : In a clinical trial assessing this compound's impact on male infertility, patients treated with this compound exhibited significant improvements in testosterone levels and sperm parameters over a one-year period .
- Case Study 2 : A multicenter study comparing highly purified this compound with recombinant FSH found no significant differences in adverse effects or efficacy parameters, reinforcing the safety profile of this compound in ART settings .
Research Findings Summary
Study Focus | Treatment Comparison | Key Findings |
---|---|---|
Ovulation Induction | This compound vs. Follitropin Alfa | Comparable ovulation rates; effective oocyte retrieval |
Male Infertility | This compound vs. Control | Increased sperm morphology and testosterone levels |
Azoospermia | This compound + TESE | Higher pregnancy rates in treated group |
Propiedades
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869286 | |
Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |
Record name | Urofollitropin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97048-13-0, 146479-72-3 | |
Record name | Urofollitropin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 97048-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 146479-72-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.